molecular formula C21H31NO4 B1350367 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid CAS No. 959573-23-0

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1350367
M. Wt: 361.5 g/mol
InChI Key: XHDMOPQOYGNPJR-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H31NO4 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Crystallography

  • Structural Analysis : The related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, demonstrates the pyrrolidine ring's adoption of an envelope conformation, indicating its structural stability and potential for further chemical modification. This characteristic is crucial for designing molecules with desired properties, such as increased solubility or biological activity (Jing Yuan et al., 2010).

Medicinal Chemistry

  • Drug Design : The discovery of potent inhibitors for influenza neuraminidase showcases the use of similar compounds in medicinal chemistry. A compound containing a pyrrolidine core demonstrated significant inhibitory activity, highlighting the importance of such structures in developing antiviral drugs (G. T. Wang et al., 2001).

Polymer Science

  • Polyamide Synthesis : Compounds derived from 4-tert-butylcatechol have been used to synthesize polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polymers exhibit high thermal stability, solubility in various solvents, and the ability to form transparent, flexible films, underscoring the utility of such derivatives in creating advanced materials (S. Hsiao et al., 2000).

Chemical Synthesis

  • Asymmetric Synthesis : The synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids from derivatives similar to the compound emphasizes its role in asymmetric synthesis. This approach facilitates the production of molecules with specific chirality, a critical aspect in pharmaceutical development (A. Temperini et al., 2020).

Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : The reaction of isatin with heterocyclic ketones, including N-tert-butoxycarbonyl derivatives, to synthesize quinoline-4-carboxylic acids fused with respective heterocycles demonstrates the compound's utility in creating diverse heterocyclic structures. These structures are foundational in developing new pharmaceuticals and materials (A. I. Moskalenko et al., 2011).

properties

IUPAC Name

(2S,4R)-4-[(4-tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4/c1-20(2,3)16-9-7-14(8-10-16)11-15-12-17(18(23)24)22(13-15)19(25)26-21(4,5)6/h7-10,15,17H,11-13H2,1-6H3,(H,23,24)/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDMOPQOYGNPJR-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376058
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid

CAS RN

959573-23-0
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959573-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.